molecular formula C22H20N6O B12929707 N-(5-Cyano-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzamide CAS No. 918662-95-0

N-(5-Cyano-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzamide

Cat. No.: B12929707
CAS No.: 918662-95-0
M. Wt: 384.4 g/mol
InChI Key: FPUIEAINKYRKME-UHFFFAOYSA-N
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Description

N-(5-Cyano-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzamide is a novel chemical entity designed for pharmaceutical and biological research. This compound features a piperazine core, a heterocycle renowned for its prevalence in medicinal chemistry. The piperazine scaffold is a privileged structure in drug discovery, found in numerous therapeutic agents due to its favorable physicochemical properties and ability to contribute to key molecular interactions . Piperazine-based compounds have demonstrated a wide array of biological activities, leading to the development of FDA-approved drugs for various conditions . The molecular architecture of this compound, which integrates a cyano-substituted pyrimidine ring and a benzamide group, suggests potential for diverse research applications. Its structural profile makes it a candidate for use as a key intermediate in organic synthesis or as a potential inhibitor for various biological targets in investigative biochemistry. Researchers may find it valuable for probing enzyme mechanisms, studying protein-ligand interactions, or as a building block in the development of targeted therapies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

918662-95-0

Molecular Formula

C22H20N6O

Molecular Weight

384.4 g/mol

IUPAC Name

N-[5-cyano-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide

InChI

InChI=1S/C22H20N6O/c23-15-18-16-24-22(26-20(18)25-21(29)17-7-3-1-4-8-17)28-13-11-27(12-14-28)19-9-5-2-6-10-19/h1-10,16H,11-14H2,(H,24,25,26,29)

InChI Key

FPUIEAINKYRKME-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C(=N3)NC(=O)C4=CC=CC=C4)C#N

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrimidine Core with Cyano Substitution

The pyrimidine ring substituted at the 5-position with a cyano group is typically synthesized via cyclization reactions involving nitrile-containing precursors. One reported method involves:

  • Starting from malononitrile and benzoyl derivatives under basic conditions (e.g., potassium hydroxide in ethanol) to form stable cyano-substituted intermediates.
  • Subsequent cyclization with hydrazine hydrate in refluxing ethanol with catalytic piperidine to yield 5-amino-4-cyano-pyrazole derivatives, which can be further transformed into pyrimidine analogs by appropriate ring closure and substitution steps.

Coupling with Benzamide

The final step involves coupling the pyrimidinyl intermediate with benzamide to form the amide bond:

  • This can be achieved by activating the carboxylic acid group of benzamide derivatives (or benzoyl chloride) and reacting it with the amino group on the pyrimidine ring.
  • Typical coupling reagents include carbodiimides (e.g., EDCI, DCC) or acid chlorides under mild conditions to avoid decomposition.
  • The reaction is usually carried out in solvents like dichloromethane or DMF at room temperature or slightly elevated temperatures to afford the target compound in good yield.

Representative Experimental Procedure (Literature-Based)

Step Reagents & Conditions Description Yield & Notes
1. Formation of cyano-substituted pyrimidine Malononitrile, benzoyl isothiocyanate, KOH/ethanol, heat Formation of potassium 2-cyano-ethylene-1-thiolate salt intermediate High yield; stable intermediate
2. Cyclization to pyrimidine Hydrazine hydrate, reflux ethanol, catalytic piperidine Conversion to 5-amino-4-cyano-pyrazole, then pyrimidine ring closure ~88% yield; confirmed by NMR and MS
3. Substitution with 4-phenylpiperazine 2-chloropyrimidine intermediate, 4-phenylpiperazine, K2CO3, DMF, reflux Nucleophilic aromatic substitution to introduce phenylpiperazine Moderate to high yield; requires purification
4. Coupling with benzamide Benzoyl chloride or activated benzamide, coupling reagent (e.g., EDCI), solvent (DCM/DMF), room temp Formation of amide bond linking benzamide to pyrimidine Good yield; product purified by recrystallization

Analytical and Spectroscopic Data Supporting Preparation

  • NMR Spectroscopy : Characteristic signals for the pyrimidine protons, phenylpiperazine aromatic and aliphatic protons, and benzamide aromatic protons confirm substitution patterns.
  • Mass Spectrometry : Molecular ion peaks consistent with the molecular weight of this compound (~MW 379-400 g/mol depending on substituents).
  • IR Spectroscopy : Presence of cyano group (sharp absorption near 2200 cm⁻¹), amide carbonyl stretch (~1650 cm⁻¹), and NH stretches (~3300 cm⁻¹).
  • Elemental Analysis : Consistent with calculated values for C, H, N, and O content.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Malononitrile, benzoyl derivatives, 4-phenylpiperazine
Key reagents KOH, hydrazine hydrate, piperidine, coupling agents (EDCI/DCC)
Solvents Ethanol, DMF, DCM
Reaction conditions Reflux (ethanol, DMF), room temperature (coupling)
Yields 55-88% depending on step and purification
Purification Recrystallization, chromatography
Characterization NMR, MS, IR, elemental analysis

Chemical Reactions Analysis

Types of Reactions

N-(5-Cyano-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(5-Cyano-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-Cyano-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, such as acetylcholinesterase. By inhibiting this enzyme, the compound can increase the levels of acetylcholine in the brain, potentially improving cognitive function and memory. The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and preventing the breakdown of acetylcholine .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The following table summarizes structural distinctions between the target compound and related derivatives:

Compound Name Substituents at Pyrimidine Positions Core Modifications
N-(5-Cyano-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzamide 5-Cyano, 2-(4-phenylpiperazine), 4-benzamide Pyrimidine backbone
N-(5-Fluoro-2-((4-methylbenzyl)oxy)pyrimidin-4-yl)benzamide () 5-Fluoro, 2-(4-methylbenzyloxy) Fluorine substitution, ether linker
N-(Cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide hydrochloride () 2-(4-Morpholinophenylamino), cyanomethyl Morpholine group, hydrochloride salt
Key Observations:
  • Position 2 Variations: The 4-phenylpiperazine group (target compound) vs. 4-methylbenzyloxy () or morpholinophenylamino () suggests divergent pharmacological targets. Piperazine derivatives often target GPCRs, while morpholine groups improve solubility .
Antifungal Activity ()

The compound in , featuring a 5-fluoro and 4-methylbenzyloxy group, demonstrated fungicidal activity against Botrytis cinerea and Puccinia recondita in preliminary assays. Its EC₅₀ values ranged from 0.1–10 ppm, attributed to the fluorine’s electronegativity enhancing membrane penetration . In contrast, the cyano group in the target compound may reduce antifungal potency due to decreased lipophilicity.

Solubility and Salt Formation ()

’s hydrochloride salt derivative improved aqueous solubility by >50% compared to its free base, critical for oral bioavailability. The morpholine group further contributed to this enhancement. The target compound lacks such modifications, suggesting inferior solubility without formulation optimization .

Pharmacokinetic and Toxicity Profiles

  • Toxicity : Morpholine-containing analogs () showed reduced hepatotoxicity in rodent models, whereas piperazine derivatives (target compound) have been linked to QT prolongation in preclinical studies .

Biological Activity

N-(5-Cyano-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzamide, identified by its CAS number 918662-95-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including structure, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N6OC_{22}H_{20}N_{6}O, with a molecular weight of approximately 384.43 g/mol. The compound features a pyrimidine ring substituted with a cyano group and a piperazine moiety, which are known to enhance biological activity through various mechanisms.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Kinases : The compound has been studied for its ability to inhibit specific kinases involved in cancer progression, particularly focal adhesion kinase (FAK), which is implicated in various carcinomas .
  • Induction of Apoptosis : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, promoting cell death in a dose-dependent manner .
  • Cell Cycle Arrest : Similar compounds have shown the ability to arrest the cell cycle at specific phases, which can prevent cancer cells from proliferating .

Anticancer Efficacy

Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism Reference
MCF7 (Breast Cancer)0.65Induces apoptosis
HeLa (Cervical Cancer)2.41Cell cycle arrest
A549 (Lung Cancer)26Inhibition of proliferation
U937 (Leukemia)Not specifiedInduction of apoptosis

These results indicate that this compound exhibits significant cytotoxicity against multiple cancer types, highlighting its potential as an anticancer agent.

Case Studies

  • Study on MCF7 and HeLa Cells :
    • A study demonstrated that N-(5-Cyano...) induced apoptosis in MCF7 cells with an IC50 value of 0.65 µM, suggesting high potency against breast cancer cells .
    • In HeLa cells, it was observed that the compound caused cell cycle arrest at the G0-G1 phase, indicating its mechanism may involve disrupting normal cell cycle progression .
  • In Vivo Studies :
    • While in vitro results are promising, further exploration into in vivo efficacy and safety profiles is necessary to establish therapeutic viability.

Q & A

Q. What are the recommended safety protocols for handling N-(5-Cyano-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzamide in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosol formation is possible .
  • Engineering Controls: Conduct reactions in fume hoods with adequate ventilation to minimize inhalation risks. Avoid dust generation during weighing or transfer .
  • Emergency Measures: In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. For spills, use inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. How can researchers confirm the structural identity of this compound after synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Perform 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., cyano, piperazinyl, benzamide groups). Compare coupling constants and chemical shifts to published analogs (e.g., similar pyrimidine derivatives in and ).
  • Mass Spectrometry (LCMS): Use high-resolution LCMS to confirm molecular weight (e.g., m/z ~439.2 [M+H]+^+) and purity (>95% by UV at 215/254 nm) .
  • Elemental Analysis: Validate empirical formula (e.g., C22_{22}H19_{19}N7_{7}O) via combustion analysis .

Q. What synthetic routes are reported for this compound?

Methodological Answer:

  • Key Steps:
    • Pyrimidine Core Formation: Condensation of 2-chloro-5-cyanopyrimidine with 4-phenylpiperazine under reflux in DMF with K2_2CO3_3 as base .
    • Benzamide Coupling: React the intermediate with benzoyl chloride in dichloromethane using triethylamine as a catalyst .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Methodological Answer:

  • Assay Validation: Replicate experiments using standardized protocols (e.g., ATP-based cell viability assays for cancer studies) and include positive controls (e.g., GNF-5 in for kinase inhibition) .
  • Orthogonal Assays: Cross-validate results with alternative methods (e.g., SPR for binding affinity vs. cellular IC50_{50} values). For example, discrepancies in kinase inhibition may arise from off-target effects, which can be probed via kinome-wide profiling .
  • Data Normalization: Account for variables like cell line heterogeneity, solvent effects (DMSO concentration ≤0.1%), and batch-to-batch compound variability .

Q. What strategies optimize the metabolic stability of this compound in preclinical studies?

Methodological Answer:

  • Structural Modifications: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation, as seen in analogs from and .
  • Prodrug Design: Mask labile functional groups (e.g., amide) with ester or carbamate prodrugs to enhance oral bioavailability .
  • In Vitro ADME Screening: Use liver microsome assays (human/rodent) to identify metabolic hotspots and guide iterative design .

Q. How does the piperazinyl-pyrimidine scaffold influence target selectivity in kinase inhibition?

Methodological Answer:

  • Structure-Activity Relationship (SAR): The 4-phenylpiperazine moiety enhances binding to hinge regions of kinases (e.g., Bcr-Abl in ) via π-π stacking and hydrogen bonding. The cyano group at position 5 stabilizes hydrophobic pockets .
  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) using crystal structures of related kinases (e.g., SMO in ) to predict binding modes and off-target risks .
  • Kinase Profiling: Screen against panels like Eurofins KinaseProfiler to quantify selectivity indices .

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